molecular formula C11H18N2O2 B15293850 9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione

9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B15293850
M. Wt: 210.27 g/mol
InChI Key: LCDGWRKRSPOCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Isopropyl-6,9-diazaspiro[45]decane-7,10-dione is a spiro compound characterized by a unique bicyclic structure that includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the efficient recovery of the product.

Chemical Reactions Analysis

Types of Reactions

9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,9-diazaspiro[4.5]decane-7,10-dione
  • 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
  • 9-methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Uniqueness

9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione stands out due to its isopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

9-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C11H18N2O2/c1-8(2)13-7-9(14)12-11(10(13)15)5-3-4-6-11/h8H,3-7H2,1-2H3,(H,12,14)

InChI Key

LCDGWRKRSPOCSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=O)NC2(C1=O)CCCC2

Origin of Product

United States

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